7-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains iodine, nitrogen, and carbon atoms in its structure. This compound is part of the larger family of triazolopyridines, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These targets play crucial roles in cellular signaling pathways, influencing cell growth, survival, development, and function .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the activity of the target proteins, potentially altering cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and survival, such as the jak-stat signaling pathway . The downstream effects of these interactions could include changes in gene expression, cell proliferation, and immune response .
Result of Action
Similar compounds have demonstrated various biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilator, anti-inflammatory, analgesic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
7-Iodo-[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are crucial for various signaling pathways . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling processes. Additionally, this compound has shown potential as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway, which is vital for cell proliferation, differentiation, and apoptosis . Moreover, the compound’s interaction with RORγt impacts the expression of genes involved in immune responses, thereby influencing cellular metabolism and immune cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of JAK1 and JAK2 involves binding to the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. Additionally, as an inverse agonist for RORγt, this compound binds to the ligand-binding domain of the receptor, stabilizing its inactive conformation and reducing the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2, leading to beneficial therapeutic outcomes without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions influence its localization and accumulation within target tissues, affecting its therapeutic potential. Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction typically occurs at 140°C in dry toluene, resulting in good-to-excellent yields .
Industrial Production Methods: Industrial production of this compound may involve scale-up reactions and late-stage functionalization. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
7-Iodo-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cardiovascular disorders and type 2 diabetes.
Industry: Utilized in the development of materials for phosphorescent OLED devices and other advanced materials
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antibacterial and antifungal properties.
[1,2,4]Triazolo[3,4-a]pyridine: Another triazolopyridine derivative with distinct chemical properties.
Uniqueness: This distinguishes it from other triazolopyridine derivatives that may lack the iodine substituent .
Properties
IUPAC Name |
7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSZXENOJXHZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468213 | |
Record name | 7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690258-25-4 | |
Record name | 7-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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